![molecular formula C15H18N4O4 B2917620 ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate CAS No. 901885-08-3](/img/structure/B2917620.png)
ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as EETC and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of EETC is not fully understood. However, studies have suggested that EETC may exert its antitumor and antimicrobial effects by inhibiting specific enzymes and pathways involved in cell growth and proliferation. EETC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the growth of bacterial cells by disrupting the cell membrane and inhibiting protein synthesis.
Biochemical and Physiological Effects:
EETC has been shown to exhibit various biochemical and physiological effects. Studies have suggested that EETC may induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process of blood vessel formation, which is essential for tumor growth and metastasis. EETC has been shown to exhibit minimal toxicity in normal cells, indicating its potential as a safe and effective drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EETC has several advantages and limitations for lab experiments. One of the significant advantages is its potent antitumor and antimicrobial activity, making it a promising compound for drug development. EETC is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of EETC is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
Several future directions have been proposed for the study of EETC. One of the significant directions is the development of new analogs of EETC with improved solubility and efficacy. The use of EETC as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases, also requires further investigation. The mechanism of action of EETC needs to be further elucidated to better understand its potential applications in various fields of scientific research.
Conclusion:
EETC is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of EETC have been discussed in this paper. Further research is required to fully understand the potential of EETC and its analogs for drug development and other applications.
Métodos De Síntesis
The synthesis of EETC has been achieved using various methods. One of the commonly used methods is the reaction of ethyl 2-bromoacetate with 4-ethoxyaniline to form ethyl 2-(4-ethoxyphenylamino)-2-oxoacetate. This intermediate is then reacted with sodium azide to form ethyl 1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate. Other methods involve the use of different starting materials and reagents.
Aplicaciones Científicas De Investigación
EETC has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of EETC is in the development of new drugs. EETC has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an antimicrobial agent. EETC has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
ethyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-3-22-12-7-5-11(6-8-12)16-14(20)10-19-9-13(17-18-19)15(21)23-4-2/h5-9H,3-4,10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFFFUFYLDGEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(N=N2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

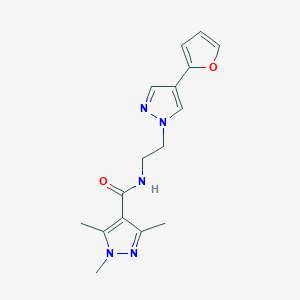
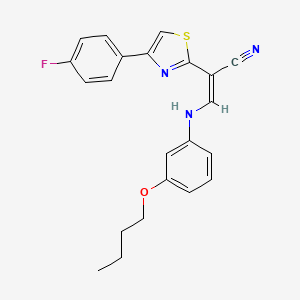
![N-[(5-Chloropyrazin-2-yl)methyl]-2-phenoxypyridine-4-carboxamide](/img/structure/B2917541.png)
![3-[(2-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2917542.png)
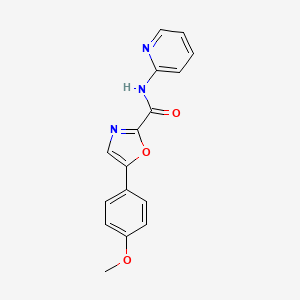
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)

amino}-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one](/img/structure/B2917549.png)

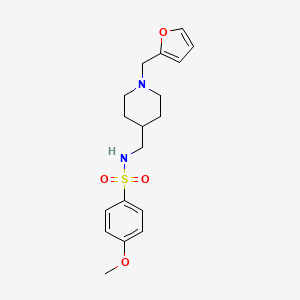
![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

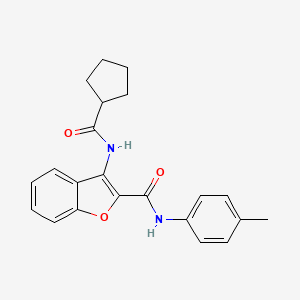
![N-(1-cyanocyclohexyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}propanamide](/img/structure/B2917559.png)